REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH2:10][C:11]2([CH2:12][CH2:13]1)[CH2:14][CH2:15][CH:16]([NH:19][c:20]1[cH:21][c:22]([Cl:27])[c:23]([Cl:26])[cH:24][cH:25]1)[CH2:17][CH2:18]2)([CH3:5])([CH3:6])[CH3:7].[Cl:38][CH2:39][Cl:40].[Na+:37].[OH-:36].[OH2:35].[OH:28][C:29]([C:30]([F:31])([F:32])[F:33])=[O:34]>>[NH:8]1[CH2:9][CH2:10][C:11]2([CH2:12][CH2:13]1)[CH2:14][CH2:15][CH:16]([NH:19][c:20]1[cH:21][c:22]([Cl:27])[c:23]([Cl:26])[cH:24][cH:25]1)[CH2:17][CH2:18]2
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Name
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CC(C)(C)OC(=O)N1CCC2(CCC(Nc3ccc(Cl)c(Cl)c3)CC2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC2(CCC(Nc3ccc(Cl)c(Cl)c3)CC2)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
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Name
|
|
Type
|
product
|
Smiles
|
Clc1ccc(NC2CCC3(CCNCC3)CC2)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |